molecular formula C34H20F25PSn B6303758 Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% CAS No. 2206680-59-1

Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95%

Cat. No. B6303758
M. Wt: 1053.2 g/mol
InChI Key: CTLAIIFMTGNDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% (TPPFS) is an organometallic compound that has a wide range of applications in chemistry. It is a white crystalline solid with a molecular weight of 648.6 g/mol and a melting point of 202-204°C. TPPFS is a versatile reagent that can be used for a variety of synthetic transformations, including the synthesis of organometallic compounds, the formation of organometallic complexes, and the synthesis of organometallic catalysts. TPPFS is also used in the synthesis of polymers, in the production of pharmaceuticals, and in the catalysis of organic reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% involves the reaction of Tetraphenylphosphonium chloride with pentafluoroethyltin(IV) chloride in the presence of a base.

Starting Materials
Tetraphenylphosphonium chloride, Pentafluoroethyltin(IV) chloride, Base (e.g. triethylamine)

Reaction
Dissolve Tetraphenylphosphonium chloride in a suitable solvent (e.g. acetonitrile), Add pentafluoroethyltin(IV) chloride to the solution, Add the base to the solution and stir for several hours at room temperature, Filter the resulting precipitate and wash with a suitable solvent (e.g. diethyl ether), Dry the product under vacuum to obtain Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95%

Scientific Research Applications

Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, the formation of organometallic catalysts, and the synthesis of polymers. Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has also been used in the catalysis of organic reactions, the synthesis of pharmaceuticals, and the preparation of metal-organic frameworks. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has been used in the study of the structure and reactivity of organometallic complexes, and in the study of the mechanism of organic reactions.

Mechanism Of Action

The mechanism of action of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% is not well understood. However, it is believed that the reaction of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% with organic substrates is mediated by the formation of a complex between the Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% and the organic substrate. This complex is then able to undergo a variety of reactions, including the formation of organometallic complexes, the formation of organometallic catalysts, and the synthesis of polymers.

Biochemical And Physiological Effects

The biochemical and physiological effects of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% are not well understood. However, it is believed that Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% may have some effects on the metabolism of organic compounds, as well as some effects on the structure and reactivity of organometallic complexes. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% may have some effects on the bioavailability of drugs, as well as some effects on the activity of enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in laboratory experiments is that it is a relatively inexpensive reagent. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% is relatively easy to handle and is stable under a variety of conditions. The main limitation of using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in laboratory experiments is that it is not very soluble in organic solvents, and this can limit the range of reactions that can be carried out.

Future Directions

The use of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in scientific research is still in its early stages, and there are many potential future directions for research. These include the development of new synthetic methods using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95%, the study of the structure and reactivity of organometallic complexes, the study of the mechanism of organic reactions, and the development of new catalysts and polymers. In addition, there is potential for the use of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in the synthesis of pharmaceuticals, the preparation of metal-organic frameworks, and the catalysis of organic reactions.

properties

IUPAC Name

pentakis(1,1,2,2,2-pentafluoroethyl)stannanuide;tetraphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.5C2F5.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;5*3-1(4)2(5,6)7;/h1-20H;;;;;;/q+1;;;;;;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLAIIFMTGNDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(C(F)(F)[Sn-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20F25PSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate

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